molecular formula C14H10O6Sr B13827944 Strontium 2-hydroxybenzoate

Strontium 2-hydroxybenzoate

Katalognummer: B13827944
Molekulargewicht: 361.8 g/mol
InChI-Schlüssel: BJTJYQIAHXROJC-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Strontium salicylate is a chemical compound with the molecular formula C₁₄H₁₀O₆Sr. It is the strontium salt of salicylic acid, commonly known for its applications in various fields, including medicine and industry. Strontium salicylate is known for its ability to slowly release salicylic acid in the alimentary canal, making it a valuable compound in medical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Strontium salicylate can be synthesized through the reaction of strontium hydroxide with salicylic acid. The reaction typically involves dissolving strontium hydroxide in water and then adding salicylic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of strontium salicylate and water as a byproduct.

Industrial Production Methods

In industrial settings, the production of strontium salicylate may involve more advanced techniques to ensure high purity and yield. Methods such as precipitation from solution, sol-gel processes, and other advanced synthesis techniques can be employed to produce strontium salicylate on a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions

Strontium salicylate undergoes various chemical reactions, including:

    Oxidation: Strontium salicylate can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can also occur, although they are less common.

    Substitution: Strontium salicylate can participate in substitution reactions, where the salicylate group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions involving strontium salicylate include oxidizing agents, reducing agents, and various acids and bases. The specific conditions, such as temperature and pH, depend on the desired reaction and products.

Major Products Formed

The major products formed from reactions involving strontium salicylate depend on the type of reaction. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Strontium salicylate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of strontium salicylate involves the slow release of salicylic acid in the alimentary canal. Salicylic acid exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the production of prostaglandins. This inhibition leads to reduced inflammation and pain. Additionally, strontium ions may play a role in bone regeneration by promoting osteoblast function and inhibiting osteoclast activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Strontium Salicylate

Strontium salicylate is unique due to its ability to slowly release salicylic acid, providing prolonged therapeutic effects. This property makes it particularly valuable in medical applications where sustained release of the active ingredient is desired. Additionally, the combination of strontium and salicylate offers potential benefits in bone health and anti-inflammatory effects .

Eigenschaften

Molekularformel

C14H10O6Sr

Molekulargewicht

361.8 g/mol

IUPAC-Name

strontium;2-hydroxybenzoate

InChI

InChI=1S/2C7H6O3.Sr/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2

InChI-Schlüssel

BJTJYQIAHXROJC-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Sr+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.